4-Bromo-2-ethoxy-1-methylbenzene
Overview
Description
4-Bromo-2-ethoxy-1-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a methyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows:
Formation of the electrophile: Bromine reacts with iron(III) bromide to form the bromine cation.
Electrophilic attack: The bromine cation attacks the benzene ring at the para position relative to the ethoxy group, forming a sigma complex.
Restoration of aromaticity: The sigma complex loses a proton to restore the aromaticity of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 2-ethoxy-1-methylbenzene derivatives.
Oxidation: Formation of 2-ethoxy-1-methylbenzaldehyde or 2-ethoxy-1-methylbenzoic acid.
Reduction: Formation of 2-ethoxy-1-methylbenzene.
Scientific Research Applications
4-Bromo-2-ethoxy-1-methylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-1-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the bromine atom. The ethoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the ethoxy group .
Comparison with Similar Compounds
4-Bromo-1-methylbenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
2-Ethoxy-1-methylbenzene: Lacks the bromine atom, affecting its chemical behavior and uses.
4-Bromo-2-methoxy-1-methylbenzene: Has a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Uniqueness: 4-Bromo-2-ethoxy-1-methylbenzene is unique due to the presence of both electron-withdrawing (bromine) and electron-donating (ethoxy) groups, which influence its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPDBGMEITHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702385 | |
Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871888-83-4 | |
Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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